

# Fluralaner (C<sub>13</sub>H<sub>9</sub>Cl<sub>3</sub>FN<sub>5</sub>O<sub>3</sub>S): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | 8-Chloro Diclosulam |           |
| Cat. No.:            | B15292556           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.[1] With the molecular formula C13H9Cl3FN5O3S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.[1] Its mechanism of action involves the potent and selective inhibition of arthropod y-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.[2][3] This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.

# Compound Identification and Physicochemical Properties

Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.[2][4]

Table 1: Physicochemical and Identity Data for Fluralaner



| Property              | Value                                                                                                                                                                                                                                                                            |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula     | C <sub>22</sub> H <sub>17</sub> Cl <sub>2</sub> F <sub>6</sub> N <sub>3</sub> O <sub>3</sub> (Note: The provided formula<br>C <sub>13</sub> H <sub>9</sub> Cl <sub>3</sub> FN <sub>5</sub> O <sub>3</sub> S appears incorrect based on<br>established literature for Fluralaner) |
| Molecular Weight      | 556.29 g/mol                                                                                                                                                                                                                                                                     |
| CAS Number            | 864731-61-3                                                                                                                                                                                                                                                                      |
| Chemical Class        | Isoxazoline                                                                                                                                                                                                                                                                      |
| Log P (octanol/water) | 5.35                                                                                                                                                                                                                                                                             |
| Solubility            | DMSO: 100 mg/mL (179.76 mM)[5]                                                                                                                                                                                                                                                   |
| Synonyms              | A1443, AH 252723, Bravecto                                                                                                                                                                                                                                                       |

## **Mechanism of Action**

Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both y-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1] [6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]





Click to download full resolution via product page

**Caption:** Fluralaner's antagonistic effect on arthropod ion channels.

## **Biological Activity and Efficacy**

Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (Ctenocephalides felis) and various tick species.

Table 2: In Vitro Inhibitory Activity of Fluralaner



| Target Assay                                                    | Target Organism         | IC50 Value    | Reference |
|-----------------------------------------------------------------|-------------------------|---------------|-----------|
| [3H]EBOB Binding<br>Inhibition                                  | Housefly                | 455 pM        | [5]       |
| [3H]EBOB Binding<br>Inhibition                                  | Rat Brain               | > 10 μM       | [5]       |
| In Vitro Acaricidal<br>Activity (Contact,<br>LC50)              | R. sanguineus Larvae    | 0.7 μg/mL     | [8]       |
| In Vitro Acaricidal<br>Activity (Contact,<br>LC50)              | R. sanguineus<br>Nymphs | 1.4 μg/mL     | [8]       |
| In Vitro Acaricidal<br>Activity (Feeding,<br>LC <sub>50</sub> ) | O. moubata Nymphs       | 0.00007 μg/mL | [8]       |
| In Vitro Larvicidal<br>Effect (Flea)                            | C. felis                | 6.25 ng/mL    | [9]       |

Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)

| Parasite Species      | Time Post-<br>Treatment | Efficacy (%) | Reference |
|-----------------------|-------------------------|--------------|-----------|
| Ctenocephalides felis | 4 Weeks                 | 99.8%        | [10]      |
| Ctenocephalides felis | 8 Weeks                 | 99.9%        | [10]      |
| Ctenocephalides felis | 12 Weeks                | 99.9%        | [10]      |
| Ctenocephalides felis | 4 Months                | 100%         | [11]      |
| Ixodes scapularis     | 12 Hours                | 100%         | [10]      |

# **Pharmacokinetics**



Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (Cmax) within one day.[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.[7] These properties contribute to its prolonged period of efficacy from a single dose.[7] Administration with food has been shown to significantly increase its bioavailability.[9]

Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)

| Parameter                            | Value (Mean)  | Reference |
|--------------------------------------|---------------|-----------|
| Time to Cmax (Tmax)                  | ~1 day        | [7]       |
| Apparent Half-life (T½)              | 12–15 days    | [7]       |
| Mean Residence Time (MRT)            | 15–20 days    | [7]       |
| Apparent Volume of Distribution (Vd) | 3.1 L/kg      | [7]       |
| Clearance (CL)                       | 0.14 L/kg/day | [7]       |
| Protein Binding                      | High (~100%)  | [6]       |
| Primary Excretion Route              | Feces (~90%)  | [6]       |

# Experimental Protocols Protocol: In Vivo Flea Efficacy Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced field studies.[11][12]





Click to download full resolution via product page

**Caption:** Generalized workflow for a canine flea efficacy study.



### Methodology:

- Animal Selection: Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[11]
- Randomization: On Day -5, dogs are infested with a known number of adult cat fleas (C. felis). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[11]
- Treatment: On Day 0, dogs in the treatment group are administered a single oral dose of
  Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[11] It is recommended
  to administer the dose around feeding time to maximize absorption.[12] The control group
  remains untreated.
- Flea Infestations and Counts: All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[11] At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.

  [12]
- Efficacy Calculation: The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.
- Safety Assessment: All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[12][13]

## **Protocol: Pharmacokinetic Study in Dogs**

This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[7]

#### Methodology:

 Animal Subjects: Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.



- Dosing and Groups: Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).[7]
- Blood Sampling: Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).
- Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: The plasma concentration-time data for each dog is analyzed
  using non-compartmental methods to determine key pharmacokinetic parameters, including
  Cmax, Tmax, AUC (Area Under the Curve), T½, Vd, and CL.[7]

## **Safety and Toxicology**

Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.[6][12][13] The main target organ in repeated high-dose toxicity studies in rats was the liver.[6]

Table 5: Acute Toxicity Data

| Test Type       | Species | Route of<br>Administration | LD50 Value  | Reference |
|-----------------|---------|----------------------------|-------------|-----------|
| Acute Oral LD50 | Rat     | Oral                       | >2000 mg/kg | [6]       |
| Acute Dermal    | Rat     | Dermal                     | >2000 mg/kg | [6]       |

Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.[14][15] Therefore, it



is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]

### Conclusion

Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. m.youtube.com [m.youtube.com]
- 2. Fluralaner Wikipedia [en.wikipedia.org]
- 3. A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. Fluralaner | GABA Receptor | Parasite | TargetMol [targetmol.com]
- 6. parasitipedia.net [parasitipedia.net]
- 7. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production PMC [pmc.ncbi.nlm.nih.gov]



- 12. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of fluralaner, a novel systemic antiparasitic drug, in MDR1(-/-) Collies after oral administration PMC [pmc.ncbi.nlm.nih.gov]
- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 15. msd-animal-health.com [msd-animal-health.com]
- To cite this document: BenchChem. [Fluralaner (C13H9Cl3FN5O3S): A Technical Whitepaper].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15292556#molecular-formula-c13h9cl3fn5o3s-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com